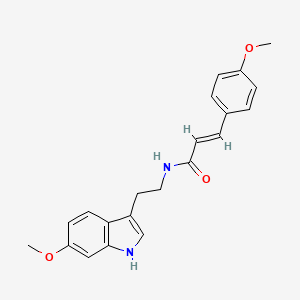
N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide is a complex organic compound that features both indole and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the propenamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-2-propenamide
- N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(4-hydroxyphenyl)-2-propenamide
Uniqueness
N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamide is unique due to its specific substitution pattern on the indole and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-6-3-15(4-7-17)5-10-21(24)22-12-11-16-14-23-20-13-18(26-2)8-9-19(16)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-5+ |
InChI-Schlüssel |
GSAUSANZQXAASQ-BJMVGYQFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168143.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12168148.png)
![3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12168150.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168152.png)

![1-(4-Methylphenyl)-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B12168162.png)

![N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12168178.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B12168180.png)
![1-(Piperidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B12168199.png)
![N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12168205.png)
![benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12168212.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)
![propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)
